4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one
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Overview
Description
4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one is a heterocyclic compound with the molecular formula C6H5NOS. It is characterized by a fused ring structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one typically involves cyclization reactions. One common method is the reaction of cyclopentanone with thiourea under acidic conditions, leading to the formation of the thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one can be compared with other similar compounds such as:
2-Amino-4H,5H,6H-cyclopenta[d]thiazol-6-one: This compound has an amino group at the 2-position, which can lead to different reactivity and biological activity.
5,6-Dihydro-4H-cyclopentathiazol-2-ylamine: This compound has a similar ring structure but differs in the position of the nitrogen and sulfur atoms.
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4,5-dihydrocyclopenta[d][1,3]thiazol-6-one |
InChI |
InChI=1S/C6H5NOS/c8-5-2-1-4-6(5)9-3-7-4/h3H,1-2H2 |
InChI Key |
JSTKQXAXPLQOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CS2 |
Origin of Product |
United States |
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